molecular formula C7H4ClN3O2 B1360040 3-Chloro-6-nitro-1H-indazole CAS No. 50593-68-5

3-Chloro-6-nitro-1H-indazole

Cat. No.: B1360040
CAS No.: 50593-68-5
M. Wt: 197.58 g/mol
InChI Key: IBTQINLHMGQUJU-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the third position and a nitro group at the sixth position on the indazole ring. It is typically a white to light yellow crystalline powder and is slightly soluble in water but more soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-6-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite . Molecular docking studies have shown that this compound forms stable complexes with this enzyme, leading to its inhibition and subsequent antiparasitic effects . Additionally, this compound has been found to interact with other biomolecules, forming hydrophobic and hydrophilic interactions that contribute to its biological activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of neoplastic cell lines, causing cell cycle arrest in the G0–G1 phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and function . The impact of this compound on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have downstream effects on cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with trypanothione reductase results in the inhibition of this enzyme, disrupting the redox balance within the parasite and leading to its death . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects, such as antiparasitic and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in redox reactions, such as trypanothione reductase . Additionally, this compound can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms . These properties determine the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1H-indazole can be achieved through various methods. One efficient pathway involves the 1,3-dipolar cycloaddition of dipolarophile compounds. This method allows for the separation of regioisomers using click chemistry, yielding triazole-1,4 regioisomers with good yields ranging from 82% to 90% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions, reductive cyclization reactions, and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-6-nitro-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloro-1H-indazole
  • 6-Nitro-1H-indazole
  • 3-Bromo-6-nitro-1H-indazole

Comparison: 3-Chloro-6-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups on the indazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays, such as antileishmanial activity . The combination of these functional groups also allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-chloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTQINLHMGQUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198632
Record name 1H-Indazole, 3-chloro-6-nitro-
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-68-5
Record name 3-Chloro-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50593-68-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-chloro-6-nitro-
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Record name 50593-68-5
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Record name 1H-Indazole, 3-chloro-6-nitro-
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Record name 3-chloro-6-nitro-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-chloro-6-nitro-1H-indazole exert its antileishmanial activity, and what are the implications of its interaction with Leishmania trypanothione reductase (TryR)?

A1: Research suggests that this compound derivatives exhibit antileishmanial activity by inhibiting the enzyme trypanothione reductase (TryR) in Leishmania parasites. [] TryR plays a crucial role in the parasite's defense against oxidative stress, and its inhibition can lead to parasite death. Molecular docking studies have shown that these derivatives bind stably to the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. [] This binding disrupts the enzyme's function, ultimately impairing the parasite's ability to survive.

Q2: What insights do molecular modeling studies provide about the interaction between this compound derivatives and TryR?

A2: Molecular dynamics simulations demonstrate that the complex formed between TryR and a specific this compound derivative (compound 13) remains stable in a simulated biological environment. [] This stability is further supported by MM/GBSA binding free energy calculations. These findings highlight the potential of this compound as a starting point for the development of more potent and selective antileishmanial drugs. Further structural optimization based on these modeling insights could lead to even stronger binding affinities and enhanced antileishmanial activity.

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